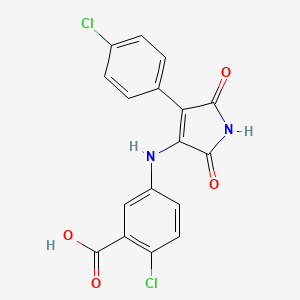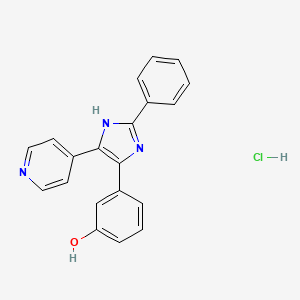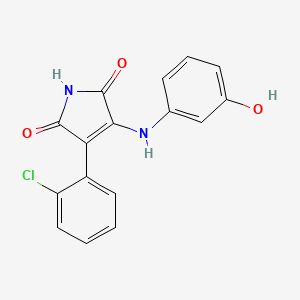
4-Arylmaleimide deriv. 6cc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Arylmaleimide derivatives are a class of compounds that have gained significant attention due to their versatile applications in various fields such as chemistry, biology, and materials science. These compounds are characterized by the presence of an aryl group attached to the maleimide core, which imparts unique chemical and physical properties. The maleimide core itself is a valuable moiety in organic synthesis, known for its reactivity and ability to form stable compounds.
Vorbereitungsmethoden
The synthesis of 4-Arylmaleimide derivatives typically involves the functionalization of the maleimide core. One common method is the palladium-catalyzed arylation of aminomaleimides. This process involves the one-pot preparation of aminomaleimides, followed by their direct arylation through a Heck reaction with various aryl iodides . Another approach is the phosphine-catalyzed isomerization of α-succinimide-substituted allenoates, followed by a cascade γ′-addition with aryl imines . These methods offer high yields and stereoselectivity, making them suitable for industrial production.
Analyse Chemischer Reaktionen
4-Arylmaleimide derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the maleimide core to succinimide.
Substitution: Nucleophilic substitution reactions are common, where the aryl group can be replaced with other functional groups.
Common reagents used in these reactions include palladium catalysts, phosphine catalysts, and various aryl iodides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Arylmaleimide derivatives have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Arylmaleimide derivatives involves their interaction with specific molecular targets. For example, as inhibitors of GSK-3, these compounds bind to the active site of the enzyme, preventing its activity and leading to increased levels of β-catenin . In polymer chemistry, they act as crosslinking agents by forming stable bonds with thiol groups on proteins or other molecules .
Vergleich Mit ähnlichen Verbindungen
4-Arylmaleimide derivatives can be compared with other maleimide-based compounds such as:
3-Aryl-4-aminomaleimides: Known for their fluorescence properties and use in bioimaging.
Diarylmaleimides: Used in the production of branched oligomers with strong full-color emission.
N-Substituted maleimides: Employed as photoinitiators and in high-temperature applications.
The uniqueness of 4-Arylmaleimide derivatives lies in their versatile reactivity and wide range of applications, making them valuable in both scientific research and industrial applications.
Eigenschaften
Molekularformel |
C17H10Cl2N2O4 |
|---|---|
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
2-chloro-5-[[4-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-9-3-1-8(2-4-9)13-14(16(23)21-15(13)22)20-10-5-6-12(19)11(7-10)17(24)25/h1-7H,(H,24,25)(H2,20,21,22,23) |
InChI-Schlüssel |
ACBZAFIQJQQSBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(2,5-difluorophenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10755608.png)
![N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10755613.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-[2-(methylamino)ethoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride](/img/structure/B10755616.png)
![4-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755618.png)
![N-[6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B10755622.png)
![4-[5-(6-Methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfinylphenyl)imidazol-4-yl]pyridine](/img/structure/B10755623.png)
![N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-2-(1-ethylpiperidin-4-yl)acetamide](/img/structure/B10755636.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-4-ylmethoxy)imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B10755644.png)

![(3R,5S)-5-((4-((1-(2,5-Difluorobenzyl)-1H-indol-5-yl)amino)thieno[3,2-d]pyrimidin-6-yl)ethynyl)pyrrolidin-3-yl morpholine-4-carboxylate](/img/structure/B10755661.png)
![4-[7-(3-Aminopropoxy)-4-(3-aminoprop-1-ynyl)-1-ethylimidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B10755669.png)

![3-[[2-[2-[2-[[(2R,3S)-2-[[(2R,3R,4S)-4-[[(2R,3S)-2-[[6-amino-2-[(1R)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S,6S)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10755685.png)
![2-(4-Chloro-phenoxy)-4-[5-(4-fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-pyrimidine](/img/structure/B10755688.png)
